2-Hydroxy-3-(trifluoromethyl)phenylboronic acid
Overview
Description
2-Hydroxy-3-(trifluoromethyl)phenylboronic acid is an organic compound with the molecular formula C7H6BF3O3. It is a boronic acid derivative, characterized by the presence of a hydroxyl group and a trifluoromethyl group attached to a phenyl ring. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
The primary target of (2-Hydroxy-3-(trifluoromethyl)phenyl)boronic acid is believed to be specific enzymes, such as cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of drugs and the synthesis of cholesterol, steroids, and other lipids.
Mode of Action
The compound functions as an inhibitor of its target enzymes . The complete mechanism of action remains elusive . In the context of Suzuki–Miyaura (SM) cross-coupling reactions, it participates in electronically divergent processes with the metal catalyst .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Result of Action
It is known to function as an inhibitor of specific enzymes , which could potentially alter the metabolic pathways these enzymes are involved in.
Action Environment
The action, efficacy, and stability of (2-Hydroxy-3-(trifluoromethyl)phenyl)boronic acid can be influenced by various environmental factors. For instance, in the context of Suzuki–Miyaura cross-coupling reactions, the success of the reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
The synthesis of 2-Hydroxy-3-(trifluoromethyl)phenylboronic acid typically involves the reaction of this compound with boron reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acid derivatives . The reaction conditions often include mild temperatures and the presence of a base, such as potassium carbonate, to facilitate the coupling process . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
2-Hydroxy-3-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert it into different boronic acid derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Suzuki-Miyaura Coupling: This is the most prominent reaction, where it forms carbon-carbon bonds with aryl or vinyl halides in the presence of palladium catalysts.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing or reducing agents depending on the desired transformation . The major products formed from these reactions are often complex organic molecules used in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
2-Hydroxy-3-(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Hydroxy-3-(trifluoromethyl)phenylboronic acid can be compared with other boronic acid derivatives, such as:
3-(Trifluoromethyl)phenylboronic acid: Similar in structure but lacks the hydroxyl group, making it less versatile in certain reactions.
2-(Trifluoromethyl)phenylboronic acid: Another similar compound, but with different reactivity due to the position of the trifluoromethyl group.
4-(Trifluoromethyl)phenylboronic acid: This compound has the trifluoromethyl group in the para position, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it highly valuable in various chemical transformations .
Properties
IUPAC Name |
[2-hydroxy-3-(trifluoromethyl)phenyl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O3/c9-7(10,11)4-2-1-3-5(6(4)12)8(13)14/h1-3,12-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKFKKGOOLKAGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(F)(F)F)O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674665 | |
Record name | [2-Hydroxy-3-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-17-2 | |
Record name | B-[2-Hydroxy-3-(trifluoromethyl)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-Hydroxy-3-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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